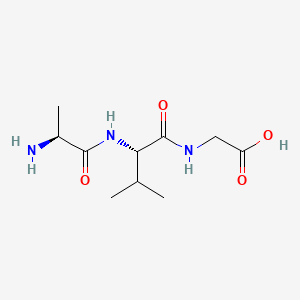
2-Methyl-3-nitroprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-nitroprop-1-ene is an organic compound with the molecular formula C4H7NO2 It is a nitroalkene, characterized by the presence of a nitro group (NO2) attached to an alkene (C=C) backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-3-nitroprop-1-ene can be synthesized through various methods. One common approach involves the nitration of 2-methylpropene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction conditions to ensure the selective formation of the desired nitroalkene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-nitroprop-1-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitronates or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines, hydroxylamines, or oximes.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitronates or carbonyl compounds.
Reduction: Production of amines, hydroxylamines, or oximes.
Substitution: Generation of substituted alkenes or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-nitroprop-1-ene has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-3-nitroprop-1-ene involves its reactivity as an electrophile due to the presence of the nitro group. In cycloaddition reactions, the nitro group activates the alkene for nucleophilic attack, leading to the formation of cycloadducts. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitroprop-1-ene: Similar structure but lacks the methyl group at the 2-position.
1-Nitroprop-1-ene: Another nitroalkene with a different substitution pattern.
3,3,3-Trichloro-1-nitroprop-1-ene: Contains additional chlorine atoms, leading to different reactivity and applications.
Uniqueness
2-Methyl-3-nitroprop-1-ene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the methyl group at the 2-position enhances its stability and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
1606-31-1 |
|---|---|
Molekularformel |
C4H7NO2 |
Molekulargewicht |
101.10 g/mol |
IUPAC-Name |
2-methyl-3-nitroprop-1-ene |
InChI |
InChI=1S/C4H7NO2/c1-4(2)3-5(6)7/h1,3H2,2H3 |
InChI-Schlüssel |
KEWXKELCJUKXNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
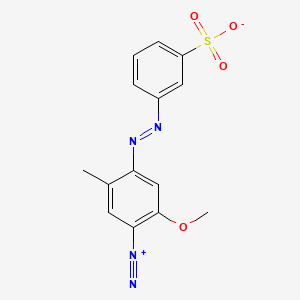
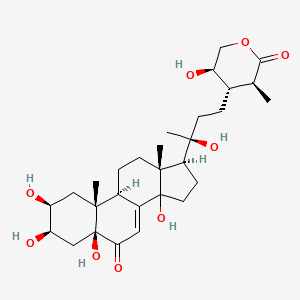
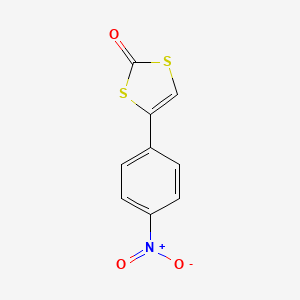
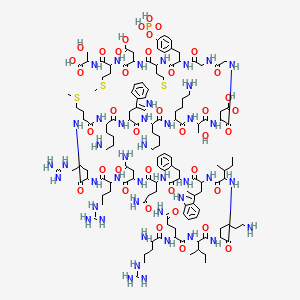
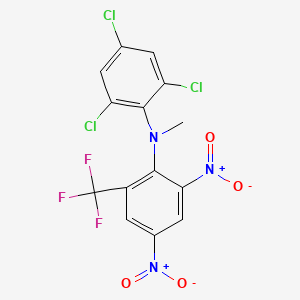

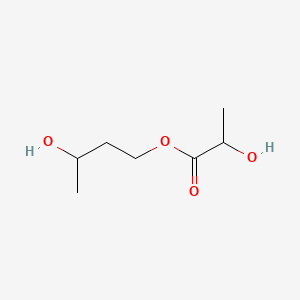


![(1R,2S,5R)-7-oxo-2-(2-((R)-Piperidine-3-carbonyl)hydrazinecarbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate](/img/structure/B12809846.png)
![2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B12809849.png)
![8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12809856.png)
